molecular formula C20H15N3O2 B14163612 (6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 799795-64-5

(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14163612
CAS No.: 799795-64-5
M. Wt: 329.4 g/mol
InChI Key: ZTLMXFXXPNJARJ-UHFFFAOYSA-N
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Description

(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a quinazoline core and a hydroxyaniline group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyaniline Group: This step involves the coupling of the quinazoline core with a hydroxyaniline derivative, often using a palladium-catalyzed cross-coupling reaction.

    Final Cyclization: The final step involves the formation of the cyclohexa-2,4-dien-1-one ring, which can be achieved through various cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core structure.

    Hydroxyaniline Derivatives: Compounds containing the hydroxyaniline group.

Uniqueness

(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

799795-64-5

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[4-(4-hydroxyanilino)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H15N3O2/c24-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-20(23-19)16-6-2-4-8-18(16)25/h1-12,24-25H,(H,21,22,23)

InChI Key

ZTLMXFXXPNJARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=C(C=C4)O

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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